![molecular formula C13H16N2O B13993190 3-[2-(1-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)ethenyl]phenol](/img/structure/B13993190.png)
3-[2-(1-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)ethenyl]phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Oxantel is an anthelmintic compound primarily used to treat infections caused by intestinal worms, such as whipworms (Trichuris spp.). It is known for its efficacy in both human and veterinary medicine. The compound has a chemical formula of C13H16N2O and a molar mass of 216.284 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
Oxantel can be synthesized through a series of chemical reactions involving the formation of a pyrimidine ring and subsequent functionalization. The synthetic route typically involves the following steps:
Formation of the Pyrimidine Ring: This involves the reaction of appropriate starting materials under controlled conditions to form the pyrimidine ring.
Functionalization: The pyrimidine ring is then functionalized to introduce the necessary substituents, such as the hydroxyphenylethenyl group.
Industrial Production Methods
Industrial production of oxantel often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Reactor Design: Using reactors that allow for precise control of temperature, pressure, and reaction time.
Purification: Employing techniques such as crystallization, filtration, and chromatography to purify the final product.
化学反应分析
Types of Reactions
Oxantel undergoes several types of chemical reactions, including:
Oxidation: Oxantel can be oxidized under specific conditions to form various oxidation products.
Reduction: The compound can also be reduced, although this is less common.
Substitution: Oxantel can undergo substitution reactions, particularly involving the hydroxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like halogens or alkylating agents are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives of oxantel .
科学研究应用
Oxantel has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study anthelmintic activity and structure-activity relationships.
Biology: Investigated for its effects on various biological systems, particularly its interaction with acetylcholine receptors.
Medicine: Used in clinical trials to evaluate its efficacy against parasitic infections, such as trichuriasis.
Industry: Employed in the development of veterinary pharmaceuticals and as a component in combination therapies
作用机制
Oxantel exerts its effects by acting as a depolarizing neuromuscular blocking agent. It opens nonselective cation channels and induces activation of nicotinic acetylcholine receptors. This results in sustained muscular contraction and spastic paralysis of the worms, ultimately leading to their death. The compound is particularly effective against whipworms due to its high affinity for specific acetylcholine receptor subtypes .
相似化合物的比较
Similar Compounds
Pyrantel: Another anthelmintic that shares a similar mechanism of action but has a broader spectrum of activity.
Morantel: Similar to pyrantel but with different pharmacokinetic properties.
Levamisole: An anthelmintic with a different chemical structure but similar mode of action.
Uniqueness of Oxantel
Oxantel is unique in its high efficacy against whipworms, which are notoriously difficult to treat with other anthelmintics. Its specific action on certain acetylcholine receptor subtypes sets it apart from other compounds in its class .
属性
IUPAC Name |
3-[2-(1-methyl-5,6-dihydro-4H-pyrimidin-2-yl)ethenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-15-9-3-8-14-13(15)7-6-11-4-2-5-12(16)10-11/h2,4-7,10,16H,3,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRYKTHBAWRESFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN=C1C=CC2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50865823 |
Source


|
| Record name | 3-[2-(1-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)ethenyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50865823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

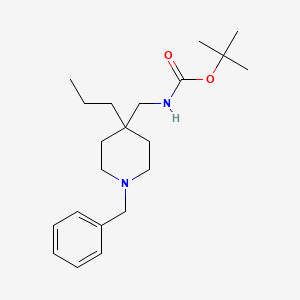
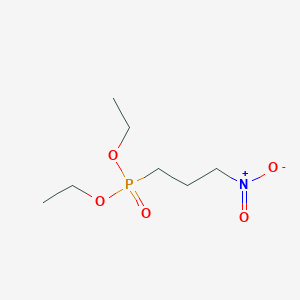
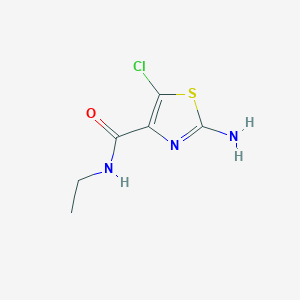
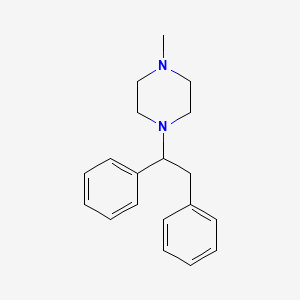
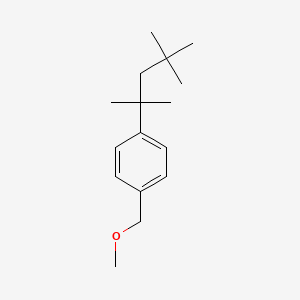
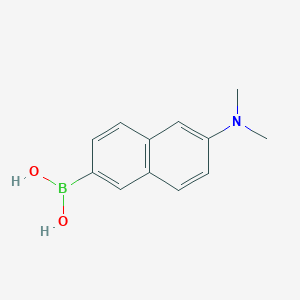
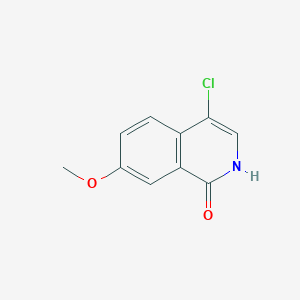
![2-[[5-[(2,6-Dimethylphenoxy)methyl]-4-(2,6-dimethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B13993154.png)
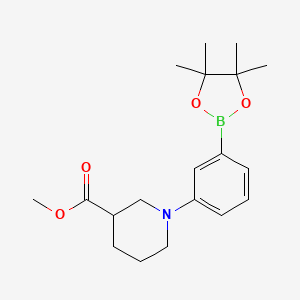
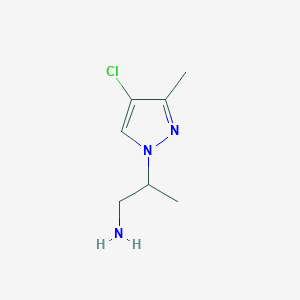
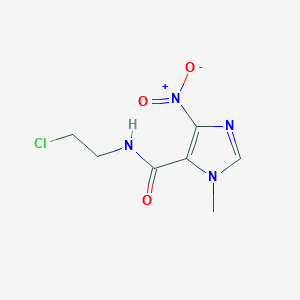
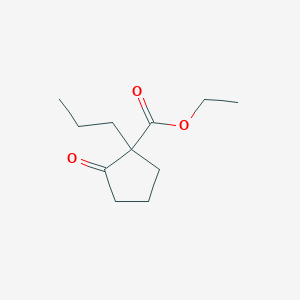
![5,14-Dihydronaphtho[2,3-b]phenazine-7,8,11,12-tetrone](/img/structure/B13993206.png)
